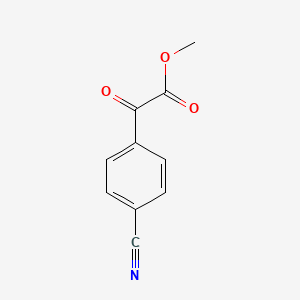
Methyl 2-(4-cyanophenyl)-2-oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the compound “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized following the Morita-Baylis-Hillman reaction scheme . Another study reported the use of ketoreductase-assisted synthesis for the creation of chiral selective compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the compound “Methyl 5-(4-cyanophenyl)furan-2-carboxylate” has an empirical formula of C13H9NO3 and a molecular weight of 227.22 .Scientific Research Applications
1. Synthesis and Structural Analysis
Methyl 2-(4-cyanophenyl)-2-oxoacetate has been utilized in the synthesis of complex organic compounds. For instance, Ahmed et al. (2016) describe the synthesis of triazoles using a one-pot strategy that includes Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate. These compounds were analyzed using spectroscopy and X-ray diffraction, demonstrating the utility of Methyl 2-(4-cyanophenyl)-2-oxoacetate in creating structurally diverse molecules (Ahmed et al., 2016).
2. Synthesis from Natural Sources
The compound has also been synthesized from natural sources. Zhou Hua-feng (2007) reports on the synthesis of Methyl 2-(4-methoxyphenyl)-2-oxoacetate from the ascidian Polycarpa aurata, highlighting its derivation from marine organisms and its potential applications in the synthesis of α-keto esters (Zhou Hua-feng, 2007).
3. Role in Synthesizing Novel Compounds
This compound plays a significant role in the efficient synthesis of novel organic compounds. Souldozi et al. (2010) utilized derivatives of Methyl 2-(2-benzoylphenylamino)-2-oxoacetate for producing highly functionalised pyrroles, indicating its versatility in organic synthesis (Souldozi et al., 2010).
4. Applications in Chemical Analysis
In the field of chemical analysis, Gatti et al. (1990) explored the use of Methyl esters, including those related to Methyl 2-(4-cyanophenyl)-2-oxoacetate, for the high-performance liquid chromatography (HPLC) of biologically important thiols. This application demonstrates its utility in analytical chemistry, particularly in fluorescence-based detection methods (Gatti et al., 1990).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-cyanophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCCRZZQODRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanophenyl)-2-oxoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)


![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)




![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)
![2-[(4,6-Dimethyl-2-pyridinyl)methyl]azepane](/img/structure/B3270482.png)


